3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a compound with a distinctive structure, featuring both oxadiazole and triazole rings. It has garnered interest in the scientific community due to its diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound imparts it with specific properties that make it useful in multiple research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves a multi-step process. Key intermediates in the synthesis include 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole and 1,3,4-oxadiazole derivatives. These intermediates are usually synthesized separately and then coupled using specific coupling reagents under controlled reaction conditions.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent systems is crucial. Catalysts may be employed to enhance reaction efficiency, and purification steps such as recrystallization or chromatography are utilized to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various chemical reactions, including:
Oxidation: The presence of the triazole and oxadiazole rings provides multiple sites for oxidation, particularly under the influence of strong oxidizing agents.
Reduction: Reduction reactions often involve the nitro and carbonyl groups present in the intermediates leading to this compound.
Substitution: The aromatic rings in the compound allow for electrophilic substitution reactions, which can introduce additional functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide
Reducing agents such as sodium borohydride or lithium aluminium hydride
Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products: The primary products formed from these reactions are modified versions of the original compound, often with additional functional groups that enhance its properties for specific applications.
Scientific Research Applications
This compound has significant implications across various scientific fields:
Chemistry: Involved in the synthesis of novel materials and as a building block for complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator, influencing biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to specific sites, altering the activity of these targets and influencing biological pathways. The precise mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
1,2,3-Triazole derivatives
1,3,4-Oxadiazole derivatives
Compounds featuring other heterocyclic rings with similar reactivity profiles
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCFJIJYHMSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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